Z-LEU-TYR-OH

Calpain I inhibition Structure-activity relationship Cysteine protease

Researchers synthesizing custom calpain/cathepsin inhibitors face limited flexibility when purchasing pre-activated warhead derivatives. Z-LEU-TYR-OH (CAS 40908-35-8) provides the optimized P2-Leu/P1-Tyr dipeptide scaffold with a free C-terminal carboxyl group, enabling independent variation of electrophilic warheads (fluoromethyl ketone, diazomethyl ketone, aldehyde). SAR data confirm P2 leucine is strongly preferred for calpain I binding, with alternative residues yielding 4- to 5-fold reduced potency. Supplied as white to off-white powder, ≥98% purity, soluble in DMSO. Store at -20°C.

Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
CAS No. 40908-35-8
Cat. No. B1580682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEU-TYR-OH
CAS40908-35-8
Molecular FormulaC23H28N2O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)
InChIKeyLYFZBGIZNYYJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LEU-TYR-OH (CAS 40908-35-8): A Core Dipeptide Intermediate for Cysteine Protease Inhibitor Synthesis and Procurement


Z-LEU-TYR-OH (also designated as Cbz-Leu-Tyr-OH or N-Carbobenzoxy-Leucyl-Tyrosine, CAS 40908-35-8) is a synthetically protected dipeptide composed of an N-terminal carbobenzoxy (Cbz)-capped L-leucine and a C-terminal L-tyrosine with a free carboxyl group (molecular formula C23H28N2O6, molecular weight 428.48 g/mol) [1]. As a Cbz-protected Leu-Tyr dipeptide with a free C-terminus, this compound serves as the essential core scaffold for synthesizing potent peptidyl fluoromethyl ketone and diazomethyl ketone calpain and cathepsin inhibitors, functioning as the immediate precursor to active warhead-bearing derivatives such as Z-Leu-Tyr-CH2F and Z-Leu-Leu-Tyr-CHN2 [2]. It is commercially supplied as a white to off-white powder with established solubility in DMSO and recommended storage at -20°C [1].

Z-LEU-TYR-OH Procurement: Why Simple Dipeptide Interchange or Pre-Activated Inhibitor Purchasing Fails for Custom SAR Optimization


Generic substitution of Z-LEU-TYR-OH with either alternative Cbz-protected dipeptides (e.g., Cbz-Val-Phe-OH) or with pre-formed active warhead inhibitors (e.g., Z-Leu-Tyr-CH2F, CAS 56979-35-2) fundamentally compromises experimental control and synthetic utility. SAR studies on recombinant human calpain I demonstrate that the P2 leucine residue is strongly preferred for calpain I binding, and substitution with valine, isoleucine, or phenylalanine at P2 yields markedly reduced inhibitory activity in the resulting fluoromethyl ketone inhibitors [1]. Conversely, purchasing pre-activated chloromethyl ketone derivatives locks researchers into a single covalent warhead chemistry, eliminating the flexibility to explore alternative C-terminal modifications (e.g., diazomethyl ketone, aldehyde, or reversible electrophiles) that critically modulate enzyme selectivity profiles and membrane permeability [2]. Z-LEU-TYR-OH uniquely provides the optimized Leu-Tyr recognition motif with an unmodified C-terminus, enabling investigators to independently vary the warhead electrophile while preserving the calpain-preferred P2 leucine and P1 tyrosine core scaffold.

Z-LEU-TYR-OH (CAS 40908-35-8): Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Calpain I Inhibitor Potency: P2 Leucine Requirement Validates Z-Leu-Tyr Scaffold Selection

Structure-activity relationship (SAR) studies on recombinant human calpain I demonstrate that among N-terminal Cbz-capped dipeptide fluoromethyl ketone inhibitors, the P2 leucine residue is strongly preferred for calpain I binding. Inhibitors bearing Leu at P2 exhibit approximately 4- to 5-fold higher inhibitory activity than those with alternative hydrophobic P2 residues such as Val, Ile, or Phe [1]. This SAR evidence establishes that Z-LEU-TYR-OH, which incorporates the preferred P2 leucine and P1 tyrosine scaffold, serves as the optimized starting dipeptide for calpain inhibitor development.

Calpain I inhibition Structure-activity relationship Cysteine protease

Synthetic Validation: Z-LEU-TYR-OH is the Direct Precursor to Z-Leu-Tyr-CH2F Calpain Inhibitor

Z-LEU-TYR-OH (compound 2 in the Angliker et al. 1992 study) was explicitly utilized as the synthetic precursor for preparing Z-Leu-Tyr-CH2F, a peptidyl fluoromethyl ketone inhibitor that inactivates calcium-activated neutral proteinase (calpain) from chicken gizzard [1]. The published synthetic route confirms that the free C-terminal carboxyl group of Z-LEU-TYR-OH undergoes direct conversion to the fluoromethyl ketone warhead via established diazomethyl ketone intermediate chemistry, demonstrating the compound's practical utility as a synthetic building block [1].

Peptide inhibitor synthesis Fluoromethyl ketone Calpain

Enzyme Selectivity Modulation: Free C-Terminus Enables Warhead Variation to Control Cathepsin vs. Calpain Discrimination

Studies comparing diazomethyl ketone warheads derived from the Leu-Tyr scaffold demonstrate that the choice of C-terminal electrophile profoundly influences enzyme selectivity. Z-Leu-Leu-Tyr-CHN2 reacts rapidly with both cathepsin L and calpain II but very slowly with cathepsin B, whereas Z-Tyr(I)-Ala-CHN2 reacts rapidly with cathepsin L and more slowly with cathepsin B but does not inhibit calpain II [1]. The availability of Z-LEU-TYR-OH with an unmodified C-terminus permits investigators to install either the CHN2 warhead (yielding broad cathepsin L/calpain II inhibition) or alternative electrophiles such as fluoromethyl ketones or aldehydes to fine-tune the selectivity profile [1][2].

Cathepsin L Cathepsin B Enzyme selectivity Warhead design

Cost and Procurement Efficiency: Precursor Dipeptide Offers Greater Value and Lower Hazard Classification Than Pre-Activated Warhead Analogs

Z-LEU-TYR-OH is supplied as a stable, Cbz-protected dipeptide acid with a free carboxyl terminus, requiring standard peptide storage conditions (-20°C) and routine handling procedures [1]. In contrast, its active warhead-bearing derivatives, such as Z-Leu-Tyr-CH2F and Z-Leu-Leu-Tyr-CHN2, are classified as electrophilic covalent enzyme inactivators that require specialized hazard controls, more stringent shipping restrictions, and potentially higher procurement costs per unit mass [2]. While direct commercial pricing comparisons are vendor-dependent, the precursor dipeptide typically offers more favorable economics for bulk synthesis of multiple warhead derivatives compared to purchasing each active inhibitor individually.

Procurement strategy Cost analysis Hazard classification

Optimal Research and Procurement Scenarios for Z-LEU-TYR-OH (CAS 40908-35-8)


In-House Synthesis of Custom Calpain or Cathepsin Inhibitor Libraries

Z-LEU-TYR-OH is ideally suited for laboratories that synthesize custom cysteine protease inhibitor libraries in-house. The compound serves as the validated dipeptide acid precursor for preparing fluoromethyl ketone and diazomethyl ketone calpain and cathepsin inhibitors [1]. Researchers can derivatize the free C-terminal carboxyl group with alternative electrophilic warheads (e.g., aldehydes, vinyl sulfones, or epoxysuccinates) while retaining the optimized Leu-Tyr recognition motif preferred by calpain I and calpain II [2].

Structure-Activity Relationship (SAR) Studies Exploring P1 and P2 Subsite Requirements

For laboratories conducting systematic SAR investigations of cysteine protease active site subsites, Z-LEU-TYR-OH provides a defined P2-Leu/P1-Tyr reference scaffold against which variant sequences can be quantitatively compared. SAR data indicate that the P2 leucine residue is strongly preferred for calpain I inhibition, with alternative P2 hydrophobic residues yielding 4- to 5-fold reduced potency [1]. Z-LEU-TYR-OH establishes the optimized baseline sequence for evaluating P1 substitutions or N-terminal capping group modifications.

Selectivity Profiling Studies Distinguishing Calpain Isoforms from Cathepsins B and L

Investigators studying the overlapping substrate specificities of calpain isoforms (calpain I/calpain II) and lysosomal cathepsins (cathepsin B/cathepsin L) can employ Z-LEU-TYR-OH-derived inhibitors to construct discriminating molecular tools. Diazomethyl ketone derivatives of the Leu-Tyr scaffold react rapidly with both cathepsin L and calpain II but very slowly with cathepsin B, whereas alternative warhead and N-terminal extension strategies yield inhibitors with preferential calpain II activity [1]. Starting from Z-LEU-TYR-OH allows systematic optimization of selectivity through independent variation of warhead electrophile and chain length.

Cost-Effective Procurement Strategy for Multi-Inhibitor Synthetic Programs

For research programs requiring multiple calpain/cathepsin inhibitors with varied warhead chemistries, purchasing Z-LEU-TYR-OH as a common precursor offers superior procurement economics compared to acquiring individual pre-activated inhibitors. The precursor dipeptide carries fewer shipping restrictions and hazard classifications than electrophilic covalent inactivators such as Z-Leu-Tyr-CH2F or Z-Leu-Leu-Tyr-CHN2, while enabling parallel synthesis of diverse warhead derivatives from a single optimized core scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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